potassium;ethoxymethanedithioate

Description

Nomenclature and Chemical Classification

The precise identification and classification of a chemical compound are foundational to understanding its properties and applications.

The compound is systematically designated by the International Union of Pure and Applied Chemistry (IUPAC) as potassium;ethoxymethanedithioate . nih.govfishersci.nofishersci.sealfa-chemistry.comamericanelements.com However, it is more widely recognized in industrial and academic literature by its common name, Potassium Ethyl Xanthate , often abbreviated as KEX. wikipedia.orgtaylorandfrancis.com Other equivalent names include potassium ethylxanthogenate, potassium O-ethyl dithiocarbonate, and potassium xanthogenate. americanelements.comwikipedia.orgatamankimya.comsigmaaldrich.com

| Identifier Type | Value |

| IUPAC Name | This compound nih.govfishersci.se |

| Common Name | Potassium Ethyl Xanthate (KEX) wikipedia.org |

| Synonyms | Potassium Ethylxanthogenate, Potassium O-Ethyl Dithiocarbonate wikipedia.orgatamankimya.com |

| CAS Number | 140-89-6 wikipedia.org |

| Chemical Formula | C3H5KOS2 nih.govfishersci.se or CH3CH2OCS2K wikipedia.org |

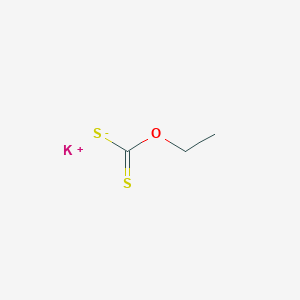

Potassium ethoxymethanedithioate is an organosulfur compound, a broad class of substances containing carbon-sulfur bonds. wikipedia.org It is specifically classified as a salt of an O-alkyldithiocarbonic acid, more commonly known as a xanthic acid. wikipedia.orgwikiwand.com The general formula for a xanthate salt is [R−O−CS2]−M+, where R is an organic group (in this case, ethyl) and M is a metal cation (in this case, potassium). wikipedia.orgmdpi.com Therefore, it can also be described as a potassium salt of O-ethyl dithiocarbonate. wikipedia.org

| Structural Feature | Description |

| Anion | Ethoxymethanedithioate (or Ethyl Xanthate) nih.gov |

| Anion Formula | CH₃CH₂OCS₂⁻ |

| Core Geometry | Trigonal Planar (OCS₂) wikipedia.orgwikipedia.orgwikiwand.com |

| Central Carbon Hybridization | sp² wikipedia.orgwikiwand.com |

Historical Development and Significance of Xanthate Chemistry

The class of compounds known as xanthates was first discovered and named in 1823 by the Danish chemist William Christopher Zeise. wikipedia.orgwikiwand.com The name originates from the Greek word xanthos, meaning "yellowish" or "golden," a reference to the characteristic color of many xanthate salts, including potassium ethyl xanthate. wikipedia.orgwikiwand.combritannica.comzxchem.com

Historically, xanthates have become commercially significant in two primary industrial sectors. Their most prominent application is in the mining industry, where they have been used for decades as collector agents in the froth flotation process for the separation of sulfide (B99878) ores. wikipedia.orgzxchem.comprimaryinfo.com This method exploits the affinity of the xanthate ligand for "soft" metals like copper, lead, zinc, and nickel, rendering the mineral surfaces hydrophobic to facilitate their separation from the gangue. wikipedia.orgtaylorandfrancis.comprimaryinfo.com A second major, though distinct, application is in the production of cellulose-based products such as cellophane and rayon, where cellulose (B213188) xanthate is a key intermediate. britannica.comprimaryinfo.com

Current Research Landscape and Academic Interest

Academic and industrial interest in potassium ethoxymethanedithioate remains strong, driven by its established applications and potential for new uses. The current research landscape can be broadly categorized into several key areas:

Mineral Processing and Metallurgy: A significant body of research continues to focus on optimizing the role of KEX in mineral flotation. taylorandfrancis.com Studies investigate its adsorption mechanisms on various mineral surfaces, the influence of factors like pH and temperature on its performance, and the development of predictive models for complex flotation circuits. scirp.orgresearchgate.netresearchgate.net Furthermore, research is exploring the use of xanthates for environmental applications within mining, such as the desulphurization of tailings to mitigate acid rock drainage. uct.ac.za

Organic Synthesis: Potassium ethyl xanthate serves as a versatile and cost-effective reagent in organic synthesis. It is used to prepare xanthate esters, which are valuable intermediates in reactions such as the Barton–McCombie deoxygenation for removing hydroxyl groups from alcohols. wikipedia.orgtaylorandfrancis.com It is also employed in advanced polymer chemistry, specifically in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a method for producing polymers with controlled molecular weights and architectures. taylorandfrancis.com

Environmental Science: The environmental fate of xanthates is a critical area of contemporary research. Studies focus on the stability and degradation pathways of KEX in aqueous systems, as the compound and its breakdown products can be toxic to aquatic organisms. researchgate.netuct.ac.zaimwa.info This research investigates how factors like pH, temperature, and UV radiation influence its decomposition rate. researchgate.netimwa.info Consequently, there is active development of methods for the removal of residual xanthates from industrial wastewater, including techniques like adsorption, advanced oxidation, and coagulation. mdpi.comimwa.info The global market for potassium ethyl xanthate is projected to continue growing, primarily driven by its indispensable role in the mining sector. openpr.com360iresearch.com

Properties

IUPAC Name |

potassium;ethoxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS2.K/c1-2-4-3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBJVAJGLKENNC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5KOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Established Synthesis Routes for Potassium Ethoxymethanedithioate

The primary route for synthesizing potassium ethoxymethanedithioate is a well-understood and highly efficient process valued for its reliability and high yields.

The most prevalent method for producing potassium ethoxymethanedithioate involves the reaction of an alcohol with carbon disulfide in the presence of a strong base. wikipedia.orgwikipedia.org This process, known as xanthation, begins with the formation of an alkoxide from an alcohol and an alkali hydroxide (B78521), such as potassium hydroxide (KOH). wikipedia.orgwikipedia.org The resulting alkoxide ion is a strong nucleophile that subsequently attacks the electrophilic carbon of the carbon disulfide molecule. wikipedia.org

CH₃CH₂OH + CS₂ + KOH → CH₃CH₂OCS₂K + H₂O wikipedia.org

This reaction effectively creates the potassium salt of ethyl xanthic acid. wikipedia.org

The synthesis of potassium ethoxymethanedithioate is an exothermic reaction that requires careful control of conditions to ensure high product purity and yield. The reaction is typically performed at temperatures between 10°C and 40°C. google.com Maintaining the temperature within a controlled range, for instance between 30-35°C, helps to reduce side reactions and improve the conversion rate. google.com

Key parameters for optimization include:

Reactant Purity and Ratio: Using high-purity reactants is essential. The molar ratio of alcohol, carbon disulfide, and alkali is a critical factor influencing the final product grade. google.com

Base Form: The physical form of the alkali, such as using flaky potassium hydroxide, can facilitate a smoother reaction and improve safety compared to powdered forms. google.com

Solvent: While the parent alcohol (ethanol) often serves as the solvent, other inert solvents like tetrahydrofuran (B95107) have been used to achieve higher purity and yield, especially for higher molecular weight xanthates. google.com

Temperature Control: Precise temperature management is crucial to prevent the thermal decomposition of the xanthate product, which is unstable at elevated temperatures. wikipedia.orgscribd.com

The process generally involves the slow addition of carbon disulfide to a mixture of the alcohol and the base, followed by a period of stirring to ensure the reaction goes to completion. google.comscirp.org The final product, a pale yellow powder, can then be isolated and purified. wikipedia.org

Derivatization and Analog Synthesis

Potassium ethoxymethanedithioate is a versatile intermediate for synthesizing a variety of other organosulfur compounds, including esters, metal complexes, and related derivatives. wikipedia.org

Potassium ethoxymethanedithioate serves as a useful reagent for preparing xanthate esters through reaction with alkyl and aryl halides. wikipedia.orgscribd.com This transformation occurs via a nucleophilic substitution (S_N2) reaction, where the xanthate anion displaces the halide from the organic halide. scribd.com

The general reaction is as follows:

CH₃CH₂OCS₂K + R-X → CH₃CH₂OCS₂R + KX

Here, 'R' represents an alkyl or aryl group, and 'X' is a halogen. These resulting xanthate esters are valuable intermediates in organic synthesis. wikipedia.org

| Alkyl Halide | Resulting Xanthate Ester |

|---|---|

| Methyl Iodide | O-Ethyl S-methyl carbonodithioate |

| Benzyl (B1604629) Bromide | O-Ethyl S-benzyl carbonodithioate |

| Propargyl Bromide | O-Ethyl S-propargyl carbonodithioate |

| 3-Chloro-2-oxo-1,4-dithiane | Xanthate derivative of 3-chloro-2-oxo-1,4-dithiane |

Xanthate anions act as effective ligands, binding to metal cations as bidentate chelating agents through their two sulfur atoms. wikipedia.org Potassium ethoxymethanedithioate readily reacts with various metal salts, typically in an aqueous or ethanolic solution, to form coordination complexes. cdnsciencepub.comorientjchem.org These reactions often result in the precipitation of the metal xanthate complex, which can then be isolated. orientjchem.org

The general reaction is:

n(CH₃CH₂OCS₂K) + M(X)ₘ → M(S₂COCH₂CH₃)ₙ + m(KX)

(Where M = Metal ion, X = Counter-ion)

This method has been used to prepare complexes with a range of transition metals. wikipedia.orgcdnsciencepub.com For example, octahedral complexes of chromium, indium, and cobalt have been synthesized from potassium ethyl xanthate. wikipedia.org

| Metal Salt | Resulting Metal Xanthate Complex |

|---|---|

| Zinc Chloride (ZnCl₂) | Zinc(II) ethyl xanthate |

| Copper(II) Sulfate (CuSO₄) | Copper(II) ethyl xanthate |

| Nickel(II) Chloride (NiCl₂) | Nickel(II) ethyl xanthate |

| Lead(II) Nitrate (Pb(NO₃)₂) | Lead(II) ethyl xanthate |

| Iron(II) Chloride (FeCl₂) | Iron(II) ethyl xanthate |

The chemistry of xanthates is closely related to that of other organosulfur compounds like dithiocarbamates. benthamscience.comdntb.gov.ua Dithiocarbamates are typically synthesized by reacting a primary or secondary amine with carbon disulfide and a base, a process analogous to xanthate formation. researchgate.net

General synthesis of dithiocarbamates:

R₂NH + CS₂ + NaOH → R₂NCS₂Na + H₂O

While not a direct derivatization, the principles of nucleophilic addition to carbon disulfide are shared between the two syntheses. researchgate.net Recent research has also developed methods for the synthesis of aryl xanthates and aryl dithiocarbamates through the photoactivation of electron donor-acceptor (EDA) complexes, showcasing modern approaches to forming these structures. acs.org The versatility of the dithiocarbamate (B8719985) and xanthate cores makes them important in the development of new chemical entities and materials. benthamscience.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations

Fundamental Reactivity of the Dithioate Moiety

The core reactivity of potassium ethoxymethanedithioate, also known as potassium ethyl xanthate (KEX), is centered on its ethoxymethanedithioate anion (C₂H₅OCS₂⁻). Structurally, the COCS₂ portion of this anion is planar. wikipedia.org The dithioate group acts as a potent nucleophile and a ligand for metal ions.

A key aspect of its reactivity is its role as a source for ethylxanthate (B89882) coordination complexes. For instance, it reacts with various metal salts to form octahedral complexes such as (CH₃CH₂OCS₂)₃Cr, (CH₃CH₂OCS₂)₃In, and (CH₃CH₂OCS₂)₃Co. wikipedia.org This coordinating ability is fundamental to its application in mineral processing, where it selectively binds to metal sulfides. wikipedia.org

Mechanistic studies have also explored its reactions with other organic molecules. In catalyst-free conditions, potassium xanthates react with five-membered cyclic carbonates like ethylene (B1197577) carbonate and propylene (B89431) carbonate. This process is characterized by the evolution of carbon dioxide (CO₂) and carbonyl sulfide (B99878) (COS), leading to a cascade of reactions that form various alkoxides and polyalkylene sulfides. rsc.orgrsc.orgnih.gov The reaction pathway involves an initial nucleophilic attack of the xanthate on the cyclic carbonate, followed by decarboxylation and subsequent rearrangements. rsc.orgnih.gov

Redox Properties and Reductive Capabilities

Potassium ethoxymethanedithioate exhibits distinct redox properties, primarily characterized by its oxidation to diethyl dixanthogen (B1670794) disulfide ((C₂H₅OCS₂)₂). wikipedia.orgwikipedia.org This oxidation is a one-electron process and is central to many of its industrial applications. ubc.ca

The oxidation can be achieved chemically or electrochemically. wikipedia.orgubc.ca While dissolved oxygen is not effective in oxidizing potassium ethyl xanthate in a homogeneous solution, the oxidation readily occurs at the surface of certain minerals or electrodes. ubc.ca Electrochemical studies have shown that the oxidation can be driven by applying a small anodic overpotential. ubc.ca The efficiency and products of this electrochemical oxidation are dependent on the electrode material.

Table 1: Current Efficiency for Diethyl Dixanthogen Disulfide Formation at 0.5 V

| Electrode Material | Current Efficiency (%) | Other Products |

|---|---|---|

| Platinum | 100 | - |

| Gold | 98 | Metal Xanthate |

| Copper | 90 | Metal Xanthate |

| Galena (PbS) | ~50 | Metal Xanthate |

| Lead | 0 | Metal Xanthate |

Data sourced from electrochemical oxidation studies. publish.csiro.au

Investigations using a platinum electrode in potassium ethyl xanthate-diethyl dixanthogen solutions have demonstrated that the system obeys the Nernst equation for a one-electron reaction over a wide range of concentrations. ubc.ca In the context of mineral flotation, the mixed potentials of most sulfide minerals are at or above the xanthate/dixanthogen redox potential, facilitating the formation of dixanthogen on the mineral surface, which is a critical step in inducing hydrophobicity. taylorandfrancis.com

Hydrolytic Stability and pH-Dependent Decomposition Pathways

The stability of potassium ethoxymethanedithioate is highly dependent on pH. It is relatively stable in alkaline solutions but undergoes rapid hydrolysis in acidic or neutral conditions, specifically below pH 9. wikipedia.org The primary decomposition reaction in acidic media yields ethanol (B145695) and carbon disulfide. wikipedia.org

CH₃CH₂OCS₂K + H⁺ → CH₃CH₂OH + CS₂ + K⁺

Systematic studies have quantified the rate of decomposition under various conditions of pH and temperature. The decomposition rate increases significantly as the pH decreases and as the temperature rises.

Table 2: Decomposition Rate of Potassium Ethoxymethanedithioate

| Temperature (K) | pH | Decomposition Rate (%) |

|---|---|---|

| 283 | 5 | 2.099 |

| 283 | 9 | 0.451 |

| 300 | 5 | 6.484 |

| 300 | 7 | 4.103 |

Data reflects the percentage of decomposition over a set period under specific conditions.

In addition to ethanol and carbon disulfide, studies have identified the formation of ethyl monothiocarbonate as another decomposition product, particularly when the pH is above 5.5.

Cross-Coupling Reaction Mechanisms

Potassium ethoxymethanedithioate serves as a precursor in the synthesis of unsymmetrical sulfides through cross-coupling reactions. chemicalbook.com A notable application involves a copper-catalyzed cross-coupling reaction with aryl halides.

A specific mechanism has been demonstrated for the synthesis of unsymmetrical sulfides using recyclable copper oxide (CuO) nanoparticles as a catalyst under ligand-free conditions. nih.govacs.org In this process, ethyl potassium xanthogenate acts as the sulfur source for the S-arylation of various aryl and heteroaryl halides. The reaction proceeds efficiently in good to excellent yields, and the CuO nanoparticle catalyst can be recovered and reused multiple times without a significant loss of activity. nih.gov This suggests a heterogeneous catalytic cycle, though the precise elementary steps on the nanoparticle surface are a subject of ongoing investigation.

Nucleophilic Substitution Reactions

The ethoxymethanedithioate anion is a strong sulfur nucleophile, making potassium ethoxymethanedithioate a valuable reagent in nucleophilic substitution reactions. It is widely used to prepare xanthate esters from alkyl and aryl halides, which are themselves useful intermediates in organic synthesis, such as in the Barton-McCombie deoxygenation. wikipedia.orgrsc.org The reaction typically proceeds via a standard Sₙ2 mechanism where the xanthate anion displaces a halide or other leaving group. libretexts.org

More complex nucleophilic substitution reactions have also been investigated. For example, it undergoes smooth, ortho-selective nucleophilic aromatic substitution with polyhaloanilines at moderate temperatures to produce halogenated 2(3H)-benzothiazolethiones. nih.gov It also reacts with α-bromo acids to introduce the xanthate functionality, although this reaction can be sensitive to steric hindrance. taylorandfrancis.com Furthermore, potassium ethyl xanthogenate reacts with epoxides in methanol (B129727) to yield cyclic trithiocarbonates (1,3-dithiolane-2-thiones). researchgate.net The proposed mechanism involves nucleophilic attack of the xanthate on the epoxide ring, leading to a ring-opened intermediate that subsequently cyclizes. researchgate.net

Reactivity with Nitrogen-Containing Heterocycles

Potassium ethoxymethanedithioate displays significant reactivity with certain nitrogen-containing heterocycles, often leading to the formation of new heterocyclic systems. It is used in the preparation of 2-mercaptobenzimidazoles and 2-mercaptobenzoxazoles through reactions with o-phenylenediamines and o-aminophenols, respectively. chemicalbook.com

A specific example is the ortho-selective nucleophilic aromatic substitution reaction with polyhaloanilines, which, after an intramolecular cyclization step, yields halogenated 2(3H)-benzothiazolethiones, a class of sulfur and nitrogen-containing heterocycles. nih.gov

However, its reactivity with certain heterocyclic precursors can be hazardous. A notable warning exists for the reaction between the diazonium salt of 3-aminoquinoline (B160951) and potassium ethyl xanthate, which is intended to produce 3-[ethoxy(thiocarbonyl)thio]quinoline. This reaction has been reported to be explosive, highlighting the need for caution when using this reagent with highly reactive species like diazonium salts. nih.gov

Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy Applications (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding within potassium;ethoxymethanedithioate.

Infrared (IR) Spectroscopy:

The FTIR spectrum of potassium ethyl xanthate exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. scirp.orgresearchgate.net The presence of the ethyl group is confirmed by asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups. Key vibrational modes observed in the IR spectrum include the C-O-C, S-C-S, and C=S stretching vibrations, which are fundamental to the xanthate structure. researchgate.net

In a study involving the adsorption of potassium ethyl xanthate on galena (PbS), the formation of lead ethyl xanthate (Pb(EX)₂) and dixanthogen (B1670794) ((EX)₂) was identified by the appearance of new IR bands. scirp.orgresearchgate.net Specifically, peaks around 1200 cm⁻¹, 1110 cm⁻¹, and 1020 cm⁻¹ were attributed to lead xanthate, while bands at 1262 cm⁻¹ and 1240 cm⁻¹ were assigned to dixanthogen. scirp.orgresearchgate.net

Key IR Absorption Bands for Potassium Ethyl Xanthate and Related Species

| Vibrational Mode | Wavenumber (cm⁻¹) | Compound | Reference |

|---|---|---|---|

| C-H stretching (asymmetric and symmetric) | 2977, 2927, 2887, 2830 | Potassium Ethyl Xanthate on Cu²⁺-activated pyrite (B73398) | researchgate.net |

| C-O-C stretching | ~1116 | Potassium Ethyl Xanthate on Cu²⁺-activated pyrite | researchgate.net |

| C=S stretching | ~995, 962 | Potassium Amyl Xanthate | researchgate.net |

| C-S and O-C-S stretching | ~661, 579 | Potassium Amyl Xanthate | researchgate.net |

| Lead Xanthate Complex | 1200 | Lead Ethyl Xanthate | researchgate.net |

Raman Spectroscopy:

Raman spectroscopy complements IR spectroscopy and is particularly useful for studying the symmetric vibrations and the S-C=S group in xanthates. The Raman spectrum of potassium ethyl xanthate is available in spectral databases, providing a fingerprint for its identification. nih.govspectrabase.com

Nuclear Magnetic Resonance Spectroscopy (¹H NMR and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of potassium ethyl xanthate is characterized by two main signals corresponding to the ethyl group. scirp.org A triplet signal is observed for the methyl protons (-CH₃), and a quartet signal is observed for the methylene protons (-CH₂-O-). scirp.orgresearchgate.net The coupling between the adjacent methyl and methylene groups results in this characteristic splitting pattern. In one study, the ¹H NMR spectrum of synthesized potassium ethyl xanthate showed peaks at approximately 1.37 ppm for the methyl group and 4.45 ppm for the methylene group. scirp.org

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For potassium ethyl xanthate, distinct signals are expected for the methyl carbon, the methylene carbon, and the carbon atom of the dithiocarbonate group (S₂C=O).

¹H NMR Data for Potassium Ethyl Xanthate

| Protons | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| -CH₃ | ~1.37 | Triplet | scirp.org |

Mass Spectrometry (Electrospray Ionization High-Resolution Mass Spectrometry)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a soft ionization technique suitable for analyzing ionic compounds like xanthate salts.

The exact mass of the ethoxymethanedithioate anion [C₃H₅OS₂]⁻ can be precisely measured, confirming its elemental formula. The monoisotopic mass of this compound is approximately 159.94188861 Da. nih.gov In a study focused on determining ethyl xanthate in aqueous solutions, high-performance liquid chromatography was coupled with inductively coupled plasma tandem mass spectrometry (HPLC-ICP-MS/MS) for sensitive and selective detection. researchgate.net This method allowed for the determination of ethyl xanthate by measuring the sulfur signal, demonstrating the utility of mass spectrometry in quantitative analysis. researchgate.net

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the xanthate molecule and its metal complexes. The xanthate ion exhibits characteristic absorption bands in the UV region.

Studies have shown that the addition of heavy metal ions such as Cu²⁺ and Pb²⁺ to a xanthate solution leads to the formation of insoluble metal xanthate complexes, which alters the UV-Vis spectrum. nih.gov For instance, the formation of a nonionic cupric complex, Cu(S₂COC₂H₅)₂, results in a spectrum with broad maxima at 235, 285, and 375 nm. tandfonline.com In the presence of excess cupric ions, an ionized cupric monoxanthate, [Cu(S₂COC₂H₅)]⁺, is formed, showing bands at 256, 283, 325, and 382 nm. tandfonline.com This technique is particularly useful for studying the interactions between xanthates and metal ions in flotation processes. nih.govtandfonline.com

UV-Vis Absorption Maxima for Copper Ethyl Xanthate Complexes

| Complex Species | Absorption Maxima (nm) | Reference |

|---|---|---|

| Cu(S₂COC₂H₅)₂ | 235, 285, 375 | tandfonline.com |

X-ray Crystallography Studies of Xanthate Salts and Complexes

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. While a specific crystallographic study for this compound was not detailed in the provided search context, data for a related salt, potassium amyl xanthate (KS₂COC₅H₁₁), reveals key structural features of the xanthate anion. wikipedia.org

In the crystal structure of potassium amyl xanthate, the COCS₂ portion of the anion is planar. The two C-S bond lengths are equivalent at 1.65 Å, and the C-O distance is 1.38 Å. wikipedia.org These data suggest a delocalized π-electron system over the S₂C=O group. X-ray diffraction of synthesized potassium ethyl xanthate has shown intense reflections at 2θ values of 11.81° and 37.96°, which can be used for its identification and to assess its crystalline nature. scirp.orgresearchgate.net

The ability of the xanthate ligand to form complexes with various metals has been exploited in the synthesis of coordination compounds, such as the octahedral complexes with Cr³⁺, In³⁺, and Co³⁺. wikipedia.org These complexes have their own unique crystal structures, which have been a subject of research.

Coordination Chemistry and Ligand Properties of Potassium Ethoxymethanedithioate

Potassium ethoxymethanedithioate, more commonly known as potassium ethyl xanthate (KEX), is an organosulfur compound with significant applications in coordination chemistry and industrial processes. Its utility stems from the ability of the ethoxymethanedithioate anion to act as a versatile ligand, forming complexes with a wide range of metal ions. This section delves into the coordination behavior of this ligand, the synthesis and structure of its metal complexes, its electronic properties within these complexes, factors governing their geometry, and its primary application in metal ion separation.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Reagent in Organic Synthesis

Potassium ethoxymethanedithioate has proven to be an indispensable reagent for creating carbon-sulfur bonds, a fundamental transformation in organic chemistry. Its utility is particularly evident in the synthesis of unsymmetrical sulfides and important heterocyclic scaffolds.

Synthesis of Unsymmetrical Sulfides

The synthesis of unsymmetrical sulfides has been effectively achieved using potassium ethoxymethanedithioate as an inexpensive and accessible sulfur source. nii.ac.jp A notable method involves the cross-coupling reaction of aryl halides with potassium ethyl xanthate, catalyzed by copper oxide (CuO) nanoparticles under ligand-free conditions. nii.ac.jp This approach provides good to excellent yields of the desired sulfide (B99878) products. nii.ac.jp The reaction proceeds by activating the potassium ethyl xanthate, which then acts as the sulfenylating agent in the coupling process. rsc.org This method is a practical alternative to traditional approaches that often require the use of odorous and volatile thiols. rsc.orgfishersci.se

The versatility of this method allows for the coupling of various aryl, heteroaryl, and benzyl (B1604629) halides to form a diverse range of unsymmetrical sulfides. fishersci.se The use of nearly odorless and easy-to-handle potassium ethyl xanthate makes this process particularly attractive for practical and scalable synthesis. rsc.org

Table 1: Examples of Unsymmetrical Sulfide Synthesis

| Aryl Halide | Product | Yield | Reference |

|---|---|---|---|

| Iodobenzene | Phenyl ethyl sulfide | 92% | nii.ac.jp |

| 1-Iodo-4-methylbenzene | p-Tolyl ethyl sulfide | 89% | nii.ac.jp |

| 1-Bromo-4-nitrobenzene | 4-Nitrophenyl ethyl sulfide | 95% | nii.ac.jp |

Preparation of Heterocyclic Compounds (e.g., 2-Mercapto Benzimidazoles, 2-Mercapto Benzoxazoles)

Potassium ethoxymethanedithioate is a key reagent in the synthesis of biologically and industrially significant heterocyclic compounds, such as 2-mercaptobenzimidazoles and 2-mercaptobenzoxazoles. fishersci.se The standard synthesis for 2-mercaptobenzimidazole (B194830) involves the reaction of o-phenylenediamine (B120857) with potassium ethyl xanthate in refluxing ethanol (B145695). rsc.org The reaction mixture is heated for several hours, after which acidification precipitates the product as glistening white crystals in high yield (84-86%). rsc.org

This procedure is robust and can be adapted to produce a variety of substituted benzimidazoles. For instance, reacting 4,5-dimethyl-1,2-phenylenediamine with potassium ethylxanthate (B89882) yields 5,6-dimethyl-2-mercaptobenzimidazole. scirp.org Similarly, 2-mercapto-4-methylbenzimidazole can be prepared from the corresponding diamine precursor and potassium ethylxanthate. orientjchem.org The methodology is also applicable to the synthesis of 2-mercaptobenzoxazoles, where o-aminophenol is used as the starting material in place of o-phenylenediamine, affording the product in approximately 80% yield. rsc.org These heterocyclic compounds are valuable intermediates for the synthesis of pharmaceuticals and other functional molecules. researcher.life

Table 2: Synthesis of Heterocyclic Compounds using Potassium Ethyl Xanthate

| Starting Material | Product | Yield | Reference |

|---|---|---|---|

| o-Phenylenediamine | 2-Mercaptobenzimidazole | 84-86% | rsc.org |

| o-Aminophenol | 2-Mercaptobenzoxazole | ~80% | rsc.org |

| 4,5-Dimethyl-1,2-phenylenediamine | 5,6-Dimethyl-2-mercaptobenzimidazole | Not specified | scirp.org |

Applications in the Synthesis of Complex Organic Molecules

The utility of potassium ethoxymethanedithioate extends to its role as a precursor for intermediates in multi-step syntheses of complex organic molecules. wikipedia.org The xanthate esters derived from the reaction of potassium ethyl xanthate with alkyl or aryl halides are versatile intermediates. wikipedia.org For example, 2-mercapto-4-methylbenzimidazole, synthesized using potassium ethylxanthate, can be subsequently used in further reactions to build more elaborate molecular structures. orientjchem.org

More advanced applications leverage xanthate esters as radical pronucleophiles in Csp³–Csp² cross-coupling reactions under photoredox/Ni dual catalysis. acs.org This modern synthetic strategy allows for the coupling of radicals generated from xanthate esters with aryl halides, forming new carbon-carbon bonds under mild, base-free conditions. acs.org This highlights the evolution of xanthate chemistry, moving from simple displacement reactions to sophisticated, catalytically driven transformations for assembling complex molecular frameworks.

Catalytic Applications of Ethoxymethanedithioate Systems

The ethoxymethanedithioate moiety, and xanthates in general, can function as ligands for metal ions, leading to applications in catalysis. These metal-xanthate complexes can act as catalysts themselves or as precursors to catalytically active species.

Ligand Role in Homogeneous and Heterogeneous Catalysis

Xanthates are known to form coordination complexes with a variety of transition metals, such as chromium, cobalt, and indium. wikipedia.org These metal xanthate complexes have found applications as catalysts. nii.ac.jp For example, they can be employed as latent catalysts in polymerization reactions, where they decompose upon heating to generate catalytically active metal sulfides in situ. nii.ac.jp The ability of the sulfur atoms in the xanthate group to form stable bonds with "soft" metals is key to their function as ligands. wikipedia.orgresearchgate.net

Research has demonstrated the synthesis of novel xanthate ligands, such as potassium 2-phenoxyethyl xanthate, which are then used to prepare tetra-coordinated complexes with metals like manganese, iron, cobalt, nickel, copper, and zinc. orientjchem.org Ruthenium-diphosphine complexes bearing xanthate ligands have also been synthesized and evaluated for their catalytic activity. researcher.life These examples underscore the role of the xanthate moiety as a versatile ligand platform for designing metal complexes with specific catalytic properties for a range of chemical transformations.

Recyclable Catalytic Systems Employing Ethoxymethanedithioate Derivatives

A significant advancement in sustainable chemistry is the development of recyclable catalytic systems. In the context of reactions involving potassium ethoxymethanedithioate, a highly efficient and recyclable catalyst system has been developed for the synthesis of unsymmetrical sulfides. nii.ac.jp This system utilizes copper oxide (CuO) nanoparticles as the catalyst. nii.ac.jp A key advantage is that the CuO nanoparticles can be easily recovered after the reaction and reused for up to five cycles without a significant loss of catalytic activity. nii.ac.jp

In a novel approach to recycling and materials science, flotation wastewater containing residual xanthates has been used as a chemically active medium to synthesize functional metal-xanthate gels. mdpi.com These gels, which incorporate a network of metal-xanthate complexes, can be used to fabricate electrode materials for supercapacitors. mdpi.com This innovative strategy not only addresses wastewater treatment but also valorizes the xanthate-containing effluent by converting it into a valuable material for energy storage applications, showcasing a unique example of a recyclable system based on xanthate derivatives. mdpi.com

Functionalization of Biomolecules

The strategic modification of biomolecules, particularly peptides, with specific chemical groups is a cornerstone of modern chemical biology and drug discovery. The introduction of sulfur-containing moieties, such as dithioates and trithioates, can significantly alter the physicochemical properties, structural conformation, and biological activity of a peptide. Potassium ethoxymethanedithioate, a stable salt of ethoxymethanedithioic acid, represents a class of organosulfur reagents known as xanthates that are instrumental in related synthetic transformations. While direct applications in peptide functionalization are specialized, the underlying chemistry of dithioate formation is highly relevant. Advanced synthetic protocols, particularly those compatible with solid-phase synthesis, have enabled the precise incorporation of these functional groups for various applications, including the development of novel therapeutic agents and materials.

Peptide Functionalization with Dithioate and Trithioate Moieties

The incorporation of dithioate and trithioate functionalities into peptides is a sophisticated strategy for creating structurally unique and potentially more potent biomolecules. A versatile and efficient solid-phase methodology has been developed that allows for the selective modification of peptides with these groups using carbon disulfide (CS₂) as a key reagent. acs.org This approach provides a pathway to novel dithiocarbamate (B8719985) and trithiocarbonate-functionalized peptides, which were previously challenging to synthesize. acs.org

The methodology facilitates the modification of primary and secondary amines within a peptide sequence. Specifically, the N-terminal amine of a peptide chain or the side-chain amine of a lysine (B10760008) (Lys) residue can be targeted. The reaction involves treating the peptide, which is anchored to a solid support, with carbon disulfide in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This generates a dithiocarbamate salt intermediate. Subsequent reaction with an electrophile, such as a substituted benzyl chloride, "caps" the intermediate to form a stable dithiocarbamate linkage. acs.org

Furthermore, this chemistry has been extended to the modification of cysteine (Cys) residues. The thiol side chain of cysteine can react under similar conditions to yield a trithiocarbonate (B1256668) group, a unique functionalization for peptides that can impart distinct electronic and steric properties. acs.org The ability to selectively deprotect and modify specific residues, such as lysine or cysteine, on a solid-supported peptide allows for precise, site-specific installation of these sulfur-rich moieties. acs.org

The research findings demonstrate that these modifications can be achieved in good to excellent yields across a variety of amino acids and peptide sequences, highlighting the method's robustness and compatibility with standard peptide chemistry. acs.org

Table 1: Representative Peptide Modifications using CS₂-Mediated Chemistry

| Target Residue | Reagents | Functional Group Introduced | Typical Yield |

| N-terminal Amine | 1. CS₂, DIPEA2. Benzyl Chloride | Dithiocarbamate | Good to Excellent |

| Lysine Side Chain | 1. CS₂, DIPEA2. Benzyl Chloride | Dithiocarbamate | Good to Excellent |

| Cysteine Side Chain | 1. CS₂, DIPEA2. Benzyl Chloride | Trithiocarbonate | Good to Excellent |

This table is a representative summary based on the described methodologies. acs.org Yields are context-dependent.

Environmental and Analytical Research Applications

Environmental Remediation and Pollutant Treatment

The application of potassium ethoxymethanedithioate in environmental remediation primarily stems from its ability to interact strongly with heavy metal ions. This interaction provides a basis for treating contaminated water sources.

Potassium ethoxymethanedithioate serves as an effective chelating agent for the removal of heavy metals from wastewater. nih.gov Its functional group, ethoxymethanedithioate, readily forms insoluble metal xanthate complexes with various divalent and trivalent metal ions. This process, known as precipitation, effectively removes toxic heavy metals from the aqueous phase. google.com

The general mechanism involves the reaction of the xanthate anion (EX⁻) with a metal ion (Mⁿ⁺) to form a solid metal-xanthate precipitate (M(EX)ₙ), which can then be separated from the water through filtration or sedimentation.

Research has demonstrated the efficacy of related dithiophosphate (B1263838) chelating agents, which share a similar functional principle, in treating acidic heavy metal wastewater. For instance, potassium butyl dithiophosphate has shown a removal rate for Cadmium (Cd²⁺) of over 99% across a wide pH range of 2 to 6. nih.gov This is a significant advantage over conventional hydroxide (B78521) precipitation, which requires alkaline conditions. nih.gov Studies on the competitive removal of multiple heavy metals revealed a preferential affinity, with the typical order being Copper (Cu²⁺) > Lead (Pb²⁺) > Cadmium (Cd²⁺). nih.gov This selective chelation allows for a one-step treatment process to reduce multiple metal contaminants to standard levels. nih.gov

The stability of the resulting metal-chelate complexes is crucial for preventing the re-leaching of pollutants. Studies have shown that the metal complexes formed are stable over a broad pH range (3 to 11), reducing the risk of secondary environmental pollution compared to metal hydroxides. nih.gov

Table 1: Heavy Metal Removal Using Dithiophosphate Chelating Agents

| Heavy Metal Ion | Reported Removal Efficiency | Effective pH Range | Reference |

|---|---|---|---|

| Cadmium (Cd²⁺) | > 99% | 2 - 6 | nih.gov |

| Lead (Pb²⁺) | High (Affinity > Cd²⁺) | Not specified | nih.gov |

| Copper (Cu²⁺) | High (Affinity > Pb²⁺ > Cd²⁺) | Not specified | nih.gov |

Analytical Methodologies for Detection and Quantification (Non-Clinical)

The detection and quantification of potassium ethoxymethanedithioate and related xanthates are essential for process control in mining and for monitoring environmental contamination. Various analytical techniques have been developed for this purpose.

Substoichiometric isotope dilution analysis is a highly sensitive radiochemical technique that has been successfully applied to determine trace amounts of metals using potassium ethoxymethanedithioate as a reagent. nih.govnih.gov The method involves adding a known, but substoichiometric, amount of the xanthate to a sample containing the target metal ion labeled with a radioisotope. The xanthate reacts to form a metal-xanthate complex, which is then extracted into an organic solvent like nitrobenzene (B124822) or chloroform. nih.govnih.gov

By measuring the radioactivity of the extracted complex, the initial concentration of the metal ion can be determined. This method has been specifically used for the determination of microgram quantities of silver and cadmium in water samples, including photofilm washings. fishersci.sechemicalbook.comnih.gov

Spectrophotometry: UV-visible spectrophotometry is a common and routine method for analyzing flotation reagents in the mining industry. researchgate.net Xanthates exhibit strong absorption in the UV region, which allows for their direct quantification. Indirect methods have also been developed, such as a technique for potassium quantification where it is precipitated with sodium cobaltinitrite, and the resulting complex develops a bluish-green color with hydrochloric acid, which can be measured at 623 nm. researchgate.net

Electrochemical Methods: Electrochemical sensors offer advantages such as high sensitivity, rapid response, and cost-effectiveness for xanthate detection. researchgate.net Cyclic voltammetry and square wave voltammetry are among the techniques used. researchgate.net For instance, a voltammetric method using a titanium dioxide nanoparticle-based carbon paste sensor has been developed for xanthate quantification, detecting concentrations from 5 μmol/L to 10 mmol/L. researchgate.net Other approaches include potentiometric sensors using ion-selective electrodes (ISEs). While many ISEs target potassium ions (K⁺) using elements like Prussian blue, the principle can be adapted to detect the xanthate anion. iu.edusemanticscholar.orgnih.gov

Table 2: Comparison of Analytical Methods for Xanthate Detection

| Method | Principle | Reported Detection Limit | Reference |

|---|---|---|---|

| Cyclic Voltammetry | Electrochemical oxidation of xanthate | 40.6 μmol/L | researchgate.net |

| Square Wave Voltammetry | Electrochemical oxidation of xanthate | 2.4 μmol/L | researchgate.net |

| Spectrophotometry | UV absorbance of xanthate | Not specified | researchgate.net |

Conductometric and potentiometric titrations are powerful techniques for determining the solubility and solubility products of sparingly soluble salts, such as the metal-xanthate complexes formed during remediation. umcs.plscribd.com

Conductometric Titration: This method is based on monitoring the change in electrical conductivity of a solution as a titrant is added. umcs.pltau.ac.il When a solution of a soluble metal salt is titrated with potassium ethoxymethanedithioate, the formation of the insoluble metal-xanthate precipitate leads to a change in the ionic composition and thus the conductivity of the solution. uomustansiriyah.edu.iq The equivalence point, which corresponds to the complete precipitation of the metal ion, is identified graphically as the intersection of two linear portions of the titration curve. umcs.pl The solubility of the precipitate can be determined from the conductivity of the saturated solution. scribd.com Adding a solvent like ethanol (B145695) can reduce the solubility of the precipitate, leading to sharper and more accurate endpoints. tau.ac.iluomustansiriyah.edu.iq

Potentiometric Titration: This technique involves measuring the change in potential of an indicator electrode as a function of the volume of titrant added. pg.edu.pl An experimental approach has been designed to determine the intrinsic solubility limits of compounds by exploiting pH-active groups. nih.govresearchgate.net For metal-xanthate systems, an ion-selective electrode responsive to either the metal ion or the xanthate ion could be used to monitor the decrease in ion concentration as the precipitate forms. The potential changes sharply at the equivalence point, allowing for the determination of the stoichiometry and solubility of the resulting complex. pg.edu.pl

Surface Chemistry and Adsorption Phenomena

The utility of potassium ethoxymethanedithioate in mineral flotation is entirely dependent on its surface chemistry and adsorption behavior on mineral surfaces. semanticscholar.org Adsorption is a surface phenomenon where molecules accumulate at a surface rather than in the bulk of a material. youtube.comyoutube.com

The interaction of xanthate with sulfide (B99878) minerals like pyrite (B73398) (FeS₂) and sphalerite (ZnS) is a form of chemisorption, where a chemical bond is formed between the xanthate molecule and the mineral surface. mdpi.com The xanthate adsorbs onto metal atom sites (e.g., Fe, Zn, Cu) on the mineral's crystal lattice through its sulfur atoms. semanticscholar.orgmdpi.com This adsorption makes the mineral surface hydrophobic, allowing it to attach to air bubbles and float, separating it from other minerals.

The adsorption process is complex and can result in the formation of different species on the mineral surface, including metal xanthates (e.g., copper xanthate, iron xanthate) and dixanthogen (B1670794), an oxidation product of xanthate. semanticscholar.orgicm.edu.pl The specific species formed depends on factors such as the mineral composition, the presence of activating ions like Cu²⁺, and the pH of the pulp. semanticscholar.org For example, on pyrite surfaces, it is believed that cupric xanthate first adsorbs and is then reduced to cuprous xanthate, which is the main hydrophobic substance. icm.edu.pl

Table 3: Adsorption Characteristics of Ethyl Xanthate on Mineral Surfaces

| Mineral | Adsorption Type | Adsorption Enthalpy (kJ/mol) | Key Adsorbed Species | Reference |

|---|---|---|---|---|

| Pyrite (FeS₂) | Chemisorption | 59.25 | Iron xanthate, Cuprous xanthate, Dixanthogen | mdpi.comicm.edu.pl |

| Arsenopyrite (FeAsS) | Chemisorption | 38.99 | Iron xanthate | mdpi.com |

| Sphalerite (ZnS) | Chemisorption | Not specified | Zinc xanthate, Copper xanthate, Dixanthogen | semanticscholar.org |

Adsorption Mechanisms on Mineral Surfaces

The efficacy of potassium ethoxymethanedithioate, also known as potassium ethyl xanthate (KEX), in mineral processing is fundamentally linked to its ability to adsorb onto mineral surfaces, thereby altering their surface properties. Research indicates that the adsorption mechanism is multifaceted and dependent on the specific mineral .

On sulfide minerals, such as those of copper, the adsorption of the ethoxymethanedithioate anion is a primary step in rendering the mineral surface hydrophobic. Studies on copper sulfides like chalcocite and bornite (B72238) have shown that the xanthate adsorbs strongly, primarily forming insoluble metal xanthate. alfa-chemistry.com This layer binds tenaciously to the mineral surface. alfa-chemistry.com In contrast, on chalcopyrite, the main adsorption product is the oily dixanthogen. alfa-chemistry.com The interaction with galena (lead sulfide) is governed by an ion-exchange mechanism, where the amount of lead(II) ethylxanthate (B89882) on the surface increases with the concentration of the potassium ethoxymethanedithioate solution. nih.govguidechem.com

The adsorption on pyrite (iron disulfide) is more complex and can be influenced by various factors. For instance, the presence of oxides and hydroxides on the pyrite surface can hinder xanthate adsorption. americanelements.com However, the use of a complexing agent like EDTA can remove these inhibiting layers, thereby enhancing the adsorption efficiency of the xanthate. americanelements.com The adsorption process on sulfide minerals is recognized as a mixed-potential mechanism, involving the anodic oxidation of xanthate coupled with a cathodic reaction, typically the reduction of oxygen.

The nature of the bonding can also vary. For instance, studies on potassium adsorption on different substrates have shown that on Si(100) surfaces, potassium adsorbs ionically, while on Pt(111) and W(110) surfaces, it is essentially neutral. atamankimya.com This highlights the importance of the substrate in determining the nature of the chemical bond formed during adsorption.

| Mineral | Adsorption Product/Mechanism | Reference |

| Chalcocite, Bornite | Insoluble metal xanthate | alfa-chemistry.com |

| Chalcopyrite | Oily dixanthogen | alfa-chemistry.com |

| Galena | Ion-exchange leading to lead(II) ethylxanthate | nih.govguidechem.com |

| Pyrite | Hindered by surface oxides, enhanced by EDTA | americanelements.com |

| Sulfide Minerals (general) | Mixed-potential mechanism |

Role as a Flotation Agent: Principles and Chemical Interactions

Potassium ethoxymethanedithioate is a widely utilized collector in the froth flotation process, a method for concentrating ores, particularly sulfide ores. alfa-chemistry.com Its primary function is to selectively increase the hydrophobicity of the desired mineral particles, allowing them to attach to air bubbles and be carried to the surface in a froth, thus separating them from the gangue (unwanted material).

The chemical interactions underpinning its role as a flotation agent are centered on the reaction between the ethoxymethanedithioate anion and the mineral surface. This interaction forms a hydrophobic layer on the mineral. alfa-chemistry.com For sulfide minerals, the affinity of the sulfur-containing xanthate for metal ions on the mineral surface is the driving force for this adsorption. fishersci.se

The effectiveness of potassium ethoxymethanedithioate as a collector is influenced by several factors, including the pH of the flotation pulp. For instance, in the flotation of smithsonite, the optimal pH when using potassium amyl xanthate (a related compound) is around 10.5. The stability of the xanthate itself is pH-dependent; it hydrolyzes rapidly in acidic conditions (below pH 9). The oxidation of xanthate can lead to the formation of dixanthogen, which is also a hydrophobic species that can contribute to flotation.

The selectivity of potassium ethoxymethanedithioate can be influenced by the presence of other reagents. For example, it has a strong tendency to float iron sulfides unless inhibitors are used. The choice of collector and its concentration are critical parameters in optimizing the flotation process for specific ores. For example, in the flotation of nickel sulfide ores, mixtures of potassium amyl xanthate and other collectors like isopropyl ethyl thionocarbamate are used to improve grade and recovery. fishersci.com

| Mineral System | Key Principle/Interaction | Reference |

| Sulfide Ores | Increases hydrophobicity for air bubble attachment | alfa-chemistry.com |

| Galena | Formation of a hydrophobic lead xanthate layer | guidechem.com |

| Smithsonite | Optimal flotation at alkaline pH (e.g., ~10.5) | |

| Iron Sulfides | Strong flotation tendency, may require inhibitors | |

| Nickel Sulfide Ores | Used in collector mixtures to enhance selectivity | fishersci.com |

Adsorption on Polymer Surfaces and Zeta Potential Studies

The interaction of potassium ethoxymethanedithioate with polymer surfaces is a subject of research, particularly in the context of polymer synthesis and modification. It has been used as a chain transfer agent in a process known as reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene. guidechem.com In this context, the xanthate group is incorporated at the end of the polymer chains. guidechem.com

Studies on the adsorption of proteins onto various polymer substrates have provided insights into the factors governing these interactions. While not directly focused on potassium ethoxymethanedithioate, this research highlights that protein properties, along with the hydrophobicity and surface charge of the polymer, are the most relevant parameters. americanelements.com

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of colloidal dispersions. The adsorption of ions or charged molecules onto a surface will alter its zeta potential. In the context of mineral flotation, the adsorption of the negatively charged ethoxymethanedithioate anion onto a mineral surface will make the zeta potential more negative. This change in surface charge can influence the interactions between mineral particles and between mineral particles and air bubbles.

For instance, in a study involving a polyester (B1180765) system, the treatment with potassium ethyl xanthogenate (potassium ethoxymethanedithioate) led to a strong increase in the negative value of the zeta potential with increasing surfactant concentration. This behavior was attributed to a nucleophilic attack between the carboxyl groups of the polyester and the thiocarbonyl group of the xanthogenate ion.

| System | Observation | Significance | Reference |

| RAFT Polymerization of Styrene | Acts as a chain transfer agent | Control over polymer molecular weight and architecture | guidechem.com |

| Polyester Surface | Increased negative zeta potential with increasing concentration | Indicates strong adsorption and surface charge modification | |

| General Polymer Surfaces | Adsorption is governed by polymer hydrophobicity and surface charge | Provides a framework for understanding adsorption phenomena | americanelements.com |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies (e.g., Density Functional Theory)

No specific Density Functional Theory (DFT) studies on potassium ethoxymethanedithioate were found. In a hypothetical study, DFT calculations would be invaluable for elucidating the electronic structure, molecular geometry, and vibrational frequencies of the ethoxymethanedithioate anion. Key parameters that researchers would likely investigate include bond lengths, bond angles, and dihedral angles to establish the most stable conformation of the ion.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity, identifying the likely sites for nucleophilic and electrophilic attack. The calculated electrostatic potential surface would map the charge distribution, highlighting the electron-rich sulfur atoms and the potential for interaction with the potassium cation and other electrophiles.

Molecular Modeling and Simulation of Reactivity

Specific molecular modeling and reactivity simulations for potassium ethoxymethanedithioate are not available in the reviewed literature. Such studies would be instrumental in understanding its behavior in various chemical environments.

Molecular dynamics simulations could be employed to study the solvation of potassium ethoxymethanedithioate in different solvents, providing insights into its solubility and the conformational dynamics of the ethoxymethanedithioate anion in solution. Reactivity simulations, potentially using methods like transition state theory combined with quantum mechanical calculations, could model its reactions with various electrophiles or its role as a ligand in complexation reactions.

Structure-Reactivity and Structure-Property Relationship Studies from Computational Perspectives

There are no specific computational studies on the structure-reactivity or structure-property relationships of potassium ethoxymethanedithioate.

A computational investigation would likely focus on how modifications to the ethoxy group (e.g., changing the alkyl chain length or introducing substituents) would affect the electronic properties and reactivity of the dithiocarboxylate functional group. Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models could be developed to correlate calculated molecular descriptors (such as charge densities on the sulfur atoms, HOMO-LUMO gap, and steric parameters) with experimentally observed properties, if such data were available.

Computational Analysis of Ligand-Metal Interactions and Complex Stability

While xanthates (a class of compounds to which ethoxymethanedithioate belongs) are known to be excellent ligands for various metal ions, specific computational analyses of the ligand-metal interactions and complex stability for potassium ethoxymethanedithioate were not found.

Computational studies in this area would be crucial for understanding its potential applications in areas like mineral flotation or materials synthesis. DFT calculations could be used to determine the binding energies of the ethoxymethanedithioate ligand to different metal centers. The nature of the metal-sulfur bonds could be analyzed using techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis to characterize the degree of covalent and ionic character. These computational insights would be fundamental for designing novel metal complexes with desired stability and reactivity.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the use of renewable resources, energy efficiency, and waste reduction. For potassium ethoxymethanedithioate and other xanthates, research is increasingly focused on developing more environmentally friendly and sustainable production methods.

One promising avenue is the adoption of "green" synthesis approaches that utilize bio-based resources and milder reaction conditions. For instance, research into the green synthesis of potassium nanoparticles from agricultural byproducts like banana peels and stems offers a template for future xanthate production. researchgate.net This approach, which involves the extraction of potassium from biomass, could be adapted to provide a renewable source of the potassium cation required for synthesizing potassium ethoxymethanedithioate. researchgate.net Such methods align with the goals of a circular economy by transforming agricultural waste into valuable chemical precursors. researchgate.net

Furthermore, the twelve principles of green chemistry are guiding the optimization of existing synthetic routes. kth.se For xanthate synthesis, this translates to:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring bio-ethanol as a starting material for the ethoxy group.

Catalysis: Developing catalytic processes to replace stoichiometric reagents, thereby reducing waste. kth.se

Energy Efficiency: Investigating microwave-assisted synthesis or other methods to lower the energy consumption of the reaction. kth.seresearchgate.net

The table below outlines potential green synthetic strategies for potassium ethoxymethanedithioate.

| Green Chemistry Principle | Application to Potassium Ethoxymethanedithioate Synthesis |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Exploring alternative reactions with higher atom economy than the traditional synthesis from carbon disulfide, an alcohol, and an alkali hydroxide (B78521). |

| Less Hazardous Chemical Syntheses | Investigating the use of less toxic solvents and reactants. |

| Designing Safer Chemicals | While the core structure is defined, derivatives could be designed for reduced toxicity. |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with greener alternatives like water or supercritical CO2. |

| Design for Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce reaction times and energy input. kth.seresearchgate.net |

| Use of Renewable Feedstocks | Sourcing ethanol (B145695) from biomass and potassium from agricultural waste. researchgate.net |

| Reduce Derivatives | Developing one-pot synthesis methods to avoid protection and deprotection steps. |

| Catalysis | Employing catalysts to improve reaction efficiency and reduce the need for harsh reagents. kth.se |

| Design for Degradation | Researching the biodegradability of ethoxymethanedithioate and designing derivatives with improved environmental degradation profiles. |

| Real-time analysis for pollution prevention | Implementing in-situ monitoring techniques to control the reaction and prevent the formation of pollutants. |

| Inherently safer chemistry for accident prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |

Development of Advanced Materials Utilizing Ethoxymethanedithioate Derivatives

Ethoxymethanedithioate and its derivatives are proving to be versatile building blocks for a new generation of advanced materials with tailored properties and functionalities.

A significant area of development is in the field of coordination polymers and metal-organic frameworks (MOFs). Recent studies have demonstrated the potential of MOFs for the uptake of potassium ethyl xanthate from aqueous solutions. acs.org This opens up possibilities for using ethoxymethanedithioate-based ligands to construct novel MOFs with applications in gas storage, separation, and catalysis. The ability of the dithiocarboxylate group to coordinate with various metal ions allows for the design of a wide array of framework structures.

Furthermore, ethoxymethanedithioate derivatives are being explored as precursors for the synthesis of nanomaterials. The thermal decomposition of metal xanthate complexes is a known route to producing metal sulfide (B99878) nanoparticles, such as cadmium sulfide (CdS) and zinc sulfide (ZnS). Future research will likely focus on controlling the size, shape, and composition of these nanoparticles by modifying the organic substituent on the xanthate ligand. These nanomaterials have potential applications in optoelectronics, photocatalysis, and as quantum dots.

Another emerging application is in the development of advanced cathode materials for potassium-ion batteries (KIBs). rsc.org The abundance and low cost of potassium make KIBs an attractive alternative to lithium-ion batteries. rsc.org Research is ongoing to identify suitable electrode materials that can efficiently intercalate and deintercalate potassium ions. rsc.org Polyanionic compounds containing sulfur are being investigated, and ethoxymethanedithioate derivatives could serve as precursors or components of such materials. rsc.org

The following table summarizes the emerging applications of advanced materials derived from ethoxymethanedithioate.

| Material Class | Precursor/Component | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Ethoxymethanedithioate-based ligands | Gas storage, separation, catalysis, environmental remediation (e.g., xanthate removal) acs.org |

| Metal Sulfide Nanoparticles | Metal ethoxymethanedithioate complexes | Optoelectronics, photocatalysis, quantum dots |

| Potassium-Ion Battery Cathodes | Polyanionic sulfur compounds derived from ethoxymethanedithioate | Energy storage rsc.org |

| Functional Polymers | Monomers containing the ethoxymethanedithioate group | Stimuli-responsive materials, self-healing polymers |

Expansion into Interdisciplinary Research Areas (excluding clinical applications)

The unique chemical properties of potassium ethoxymethanedithioate and its derivatives are paving the way for their application in diverse and interdisciplinary research fields beyond their traditional use in mineral flotation.

In the realm of synthetic organic chemistry, the radical chemistry of xanthates is being harnessed to develop new methods for the synthesis of complex heterocyclic compounds. researchgate.net The xanthate group can act as a radical precursor, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net This has led to the synthesis of novel nitrogen-containing heterocycles, which are important scaffolds in materials science and agrochemicals. researchgate.net

Another area of expansion is in the development of chemosensors. The ability of the dithiocarboxylate group to bind selectively to certain metal ions can be exploited to design colorimetric or fluorescent sensors for the detection of heavy metal pollutants in the environment. Research in this area would involve synthesizing ethoxymethanedithioate derivatives functionalized with chromophores or fluorophores.

Furthermore, the surface-active properties of xanthates are being explored in the context of colloid and interface science. The adsorption of ethoxymethanedithioate onto various surfaces can be used to modify their properties, for example, to create hydrophobic coatings or to stabilize nanoparticle dispersions. The electrochemical characterization of xanthate chemisorption on different materials is an active area of research that provides fundamental insights into these interfacial phenomena. scispace.com

Advanced Computational Design and Predictive Modeling for New Applications

Computational chemistry and predictive modeling are becoming indispensable tools for accelerating the discovery and development of new materials and chemical processes. In the context of potassium ethoxymethanedithioate, these methods offer the potential to predict its properties, reaction mechanisms, and performance in various applications, thereby guiding experimental efforts.

Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to study the electronic structure and properties of molecules. researchgate.net For potassium ethoxymethanedithioate, DFT calculations can provide insights into its molecular geometry, vibrational frequencies, and reactivity. researchgate.net This information is crucial for understanding its behavior in different chemical environments and for designing new derivatives with desired properties.

Molecular docking and simulation techniques can be employed to predict the binding interactions of ethoxymethanedithioate with different surfaces and macromolecules. researchgate.net For example, in mineral flotation, these methods can be used to model the adsorption of xanthate molecules onto sulfide mineral surfaces, helping to elucidate the mechanism of selectivity. In the context of MOFs, computational screening can identify the most promising ethoxymethanedithioate-based linkers for synthesizing frameworks with high uptake capacities for specific molecules.

Machine learning and artificial intelligence are also emerging as powerful tools in chemical research. gjesm.net By training models on existing experimental data, it is possible to predict the properties and activities of new, untested ethoxymethanedithioate derivatives. gjesm.net This can significantly reduce the time and cost associated with synthesizing and testing large libraries of compounds. For instance, quantitative structure-activity relationship (QSAR) models could be developed to predict the flotation efficiency or sensing capabilities of different xanthate derivatives. gjesm.net

The synergy between computational modeling and experimental work is expected to drive future innovations in the field of potassium ethoxymethanedithioate and its applications.

Q & A

Q. What statistical frameworks ensure reproducibility in studies involving potassium ethoxymethanedithioate?

- Methodology : Adopt Nature Portfolio’s reproducibility guidelines: report effect sizes with 95% confidence intervals, pre-register experimental designs, and share raw data via repositories like Zenodo. For small sample sizes, use Bayesian hierarchical models to reduce Type I/II error risks .

Data Presentation Guidelines

- Tables : Include reaction yields, stability data (e.g., half-life at 25°C), and toxicity thresholds. Use ±SD for triplicate measurements.

- Figures : Spectroscopic data (e.g., NMR peaks) must label integration values and splitting patterns. For catalytic studies, Arrhenius plots should annotate activation energies (Eₐ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.